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Compound of Interest

Compound Name: Brobactam sodium

Cat. No.: B15564489

Introduction

Brobactam is a synthetic B-lactamase inhibitor designed to be co-administered with 3-lactam
antibiotics, such as ampicillin.[1][2] Its primary function is to inactivate -lactamase enzymes
produced by resistant bacteria, thereby protecting the partner antibiotic from degradation and
restoring its efficacy.[2][3] Brobactam, in combination with an antibiotic like ampicillin, is
intended for treating infections caused by ampicillin-resistant pathogens.[4][5] This document
provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD)
properties of Brobactam sodium, along with standardized protocols for its evaluation.

Pharmacokinetic (PK) Profile
The pharmacokinetics of brobactam have been studied in healthy human volunteers following
oral administration in a combination formulation with pivampicillin (a prodrug of ampicillin).

Data Summary: Single-Dose Oral Administration in Healthy Volunteers

A study involving eight healthy male volunteers who received a single oral 1,000-mg dose of a
formulation containing 200 mg of brobactam and 800 mg of pivampicillin yielded the following
pharmacokinetic parameters.[4][5]
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Parameter Brobactam Ampicillin Reference
Plasma
Mean Cmax (ug/ml) 21(x2.0) 8.2(x1.9) [41[5]
Mean Tmax (h) 2.3(x0.8) 1.9 (£ 0.5) [41[5]
Mean Elimination 1.6 (+2.0) 1.8 (+05) e
6 (x2. .8 (x0.

Half-life (h)
Inflammatory Fluid
Mean Cmax (ug/ml) 1.0(x0.4) 6.8 (x2.3) [41[6]
Mean Tmax (h) ~3.0 ~3.0 [41[6]
Penetration (% of

81.0 (x 22.3) 97.3 (¢ 26.0) [4][6]
Plasma AUC)
Excretion
24-h Urinary Recovery

40.2 (+ 11.4) 54.2 (+ 16.6) [4][6]

(%)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC:

Area under the concentration-time curve.

Key Findings:

» Absorption: Brobactam is moderately rapidly absorbed after oral administration.[4][5]

 Distribution: It demonstrates good penetration into inflammatory fluid, an important

characteristic for treating tissue-based infections.[4][5][6]

o Elimination: The elimination half-life of brobactam is similar to that of ampicillin, which is

advantageous for a combination product.[4][5] A significant portion of the administered dose

is recovered in the urine within 24 hours.[4][6]

Pharmacodynamic (PD) Profile

© 2025 BenchChem. All rights reserved.

2/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1324634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC188825/
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC188825/
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC188825/
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://journals.asm.org/doi/pdf/10.1128/aac.36.5.1002
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://journals.asm.org/doi/pdf/10.1128/aac.36.5.1002
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://journals.asm.org/doi/pdf/10.1128/aac.36.5.1002
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://journals.asm.org/doi/pdf/10.1128/aac.36.5.1002
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC188825/
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC188825/
https://journals.asm.org/doi/pdf/10.1128/aac.36.5.1002
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC188825/
https://pubmed.ncbi.nlm.nih.gov/1324634/
https://journals.asm.org/doi/pdf/10.1128/aac.36.5.1002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mechanism of Action

Brobactam is a -lactamase inhibitor.[1] B-lactamase enzymes hydrolyze the (-lactam ring of
antibiotics like ampicillin, rendering them inactive. Brobactam binds to and inactivates these
enzymes, acting as a "suicide inhibitor".[7] This allows the partner B-lactam antibiotic to reach
its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading
to bactericidal activity.[8] The key pharmacodynamic parameter for 3-lactam antibiotics is the
duration for which the free drug concentration remains above the minimum inhibitory
concentration (fT > MIC).[9][10][11][12]
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Mechanism of action for Brobactam with a -lactam antibiotic.

In-Vitro Activity
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Studies comparing brobactam to other -lactamase inhibitors, such as clavulanic acid, have

demonstrated its potent activity. When combined with ampicillin, it shows efficacy against a

wide range of bacteria.

Organism Group /| Enzyme  Ampicillin/Brobactam

o Reference
Type Activity
. Good activity, similar to

Staphylococcal penicillinase ] ) o [3]

clavulanic acid combinations.
Enterobacteriaceae (Plasmid- Good activity, similar to 3]
mediated B-lactamases) clavulanic acid combinations.
Enterobacteriaceae )

) More potent than clavulanic
(Chromosomally-mediated ) ] [3]
) acid (8-50 times).

cephalosporinases)
Proteus vulgaris, Morganella Superior activity compared to 3]
morganii, Citrobacter freundii amoxicillin/clavulanic acid.

Effective, whereas some
Bacteroides fragilis group cephalosporins are less
effective.

[3]

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study

This protocol is based on the methodology for assessing the single-dose oral pharmacokinetics

of Brobactam in healthy volunteers.[4][5][6]

1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) of

brobactam and its companion antibiotic in plasma, and assess its penetration into inflammatory

fluid and urinary excretion.

2. Study Design:

o Population: Healthy adult volunteers (e.g., 8-12 subjects) with no history of antibiotic

allergies or significant medical conditions.
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Dosing: A single oral dose of the combination product (e.g., 200 mg brobactam / 800 mg
pivampicillin) administered with water after an overnight fast.

Sample Collection:

o Plasma: Blood samples collected in heparinized tubes at pre-dose (0 h) and at specified
intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 h). Plasma is separated by
centrifugation and stored at -70°C.

o Inflammatory Fluid: An inflammatory exudate can be induced chemically (e.g., via
cantharidin application) on the forearm. Fluid is collected at similar time points as plasma.

o Urine: Total urine is collected in fractions over 24 hours (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 h).
The volume of each fraction is recorded, and an aliquot is stored at -70°C.

. Bioanalysis:

Concentrations of brobactam and the partner antibiotic in plasma, inflammatory fluid, and
urine are determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or a microbiological agar diffusion assay.

. Data Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using
non-compartmental analysis.

Tissue penetration is calculated as the ratio of the AUC for inflammatory fluid to the AUC for
plasma.

Renal clearance is determined from the total amount of drug excreted in the urine over 24
hours.
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Workflow for a human pharmacokinetic study.
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Protocol 2: In-Vitro Minimum Inhibitory Concentration
(MIC) Assay

This protocol outlines the determination of the MIC of an ampicillin/brobactam combination
against bacterial isolates using the broth microdilution method, following standard guidelines.
[13]

1. Objective: To determine the lowest concentration of the ampicillin/brobactam combination
that inhibits the visible growth of a specific bacterium in vitro.[14][15]

2. Materials:
¢ 96-well microtiter plates.
o Cation-adjusted Mueller-Hinton Broth (CAMHB).

o Ampicillin and brobactam stock solutions. Brobactam is typically kept at a fixed concentration
(e.g., 4 pg/mL).

e Bacterial inoculum standardized to ~5 x 10°"5 CFU/mL.
3. Procedure:

e Drug Dilution: Prepare a two-fold serial dilution of ampicillin in CAMHB across the wells of
the microtiter plate. Add brobactam to each well to achieve the desired fixed concentration.

¢ Inoculation: Inoculate each well (including a growth control well with no drug) with the
standardized bacterial suspension.

¢ Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

o Reading: After incubation, examine the plates for visible turbidity. The MIC is the lowest
concentration of ampicillin (in the presence of the fixed concentration of brobactam) in the
first well that shows no visible growth.
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Workflow for MIC determination by broth microdilution.
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Protocol 3: In-Vivo Efficacy Study (Murine Infection
Model)

This protocol describes a general framework for evaluating the in-vivo efficacy of
ampicillin/brobactam using a model like the murine septicemia or thigh infection model.[16][17]

1. Objective: To assess the ability of the drug combination to reduce bacterial burden and/or
improve survival in an animal model of infection.

2. Study Design:

e Animals: Standardized mice (e.g., BALB/c or Swiss albino). Animals may be rendered
neutropenic (e.g., using cyclophosphamide) to create a more severe infection model.[16]

« Infection: Animals are infected via an appropriate route (e.g., intraperitoneal for septicemia,
intramuscular for thigh infection) with a predetermined lethal or sublethal dose of the target
pathogen.

e Treatment Groups:
o Vehicle Control (no treatment)
o Ampicillin alone
o Brobactam alone
o Ampicillin/Brobactam combination

o Dosing: Treatment is initiated at a specified time post-infection (e.g., 1-2 hours) and
administered via a relevant route (e.g., subcutaneous or oral) at various dose levels. Dosing
may be repeated over 24-48 hours.

3. Endpoints:

e Survival: For septicemia models, animals are monitored for survival over a period of 7-10
days.
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Bacterial Burden: For thigh infection models, animals are euthanized at a specific time point
(e.g., 24 hours post-infection). The infected tissue is excised, homogenized, and plated on
agar to quantify the number of colony-forming units (CFU) per gram of tissue.

. Data Analysis:
Survival data is analyzed using Kaplan-Meier survival curves.

Bacterial burden data is typically analyzed by comparing the log10 CFU/g between treatment
groups. A statistically significant reduction in bacterial load compared to the control and
single-agent groups indicates efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Brobactam Sodium
Pharmacokinetic and Pharmacodynamic Studies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15564489#brobactam-sodium-
pharmacokinetic-and-pharmacodynamic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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